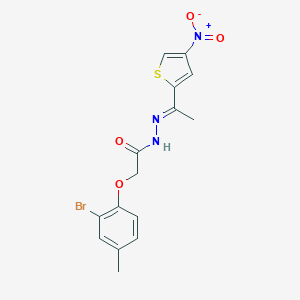
2-(2-bromo-4-methylphenoxy)-N'-(1-{4-nitro-2-thienyl}ethylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methylphenoxy)-N'-(1-{4-nitro-2-thienyl}ethylidene)acetohydrazide, commonly known as BME, is a synthetic compound that has been widely used in scientific research for its unique properties. BME is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes, including acid-base balance, respiration, and the production of cerebrospinal fluid.
Wirkmechanismus
BME inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase is involved in the conversion of carbon dioxide to bicarbonate, which is an important process in many physiological processes. By inhibiting carbonic anhydrase, BME disrupts this process and leads to changes in acid-base balance, respiration, and cerebrospinal fluid production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BME are complex and depend on the dose and duration of exposure. In general, BME inhibits carbonic anhydrase activity, which leads to changes in acid-base balance, respiration, and cerebrospinal fluid production. BME has also been shown to have anti-inflammatory and anti-convulsant properties, which may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BME has several advantages for use in lab experiments, including its potency as a carbonic anhydrase inhibitor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, BME also has several limitations, including its complex synthesis method, its instability in solution, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on BME, including the development of new carbonic anhydrase inhibitors based on the structure of BME, the investigation of the role of carbonic anhydrase in cancer and other diseases, and the development of new drugs for the treatment of glaucoma and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of BME and its potential for use in clinical settings.
Conclusion:
In conclusion, BME is a synthetic compound that has been widely used in scientific research for its unique properties as a carbonic anhydrase inhibitor. BME has several advantages for use in lab experiments, including its potency and ability to cross the blood-brain barrier, but also has limitations, including its complex synthesis method and potential for off-target effects. Future research on BME may lead to the development of new treatments for diseases such as glaucoma and epilepsy and a better understanding of the role of carbonic anhydrase in cancer and other diseases.
Synthesemethoden
BME can be synthesized using a multistep process involving the reaction of 2-bromo-4-methylphenol with 1-thio-2-nitroethene followed by the reaction of the resulting product with acetic hydrazide. The final product is then purified using column chromatography to obtain pure BME. The synthesis of BME is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
BME has been used in a variety of scientific research applications, including the study of carbonic anhydrase inhibitors, the development of new drugs for the treatment of diseases such as glaucoma and epilepsy, and the investigation of the role of carbonic anhydrase in cancer. BME has also been used to study the physiological effects of carbonic anhydrase inhibition, including changes in acid-base balance, respiration, and cerebrospinal fluid production.
Eigenschaften
Produktname |
2-(2-bromo-4-methylphenoxy)-N'-(1-{4-nitro-2-thienyl}ethylidene)acetohydrazide |
|---|---|
Molekularformel |
C15H14BrN3O4S |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
2-(2-bromo-4-methylphenoxy)-N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C15H14BrN3O4S/c1-9-3-4-13(12(16)5-9)23-7-15(20)18-17-10(2)14-6-11(8-24-14)19(21)22/h3-6,8H,7H2,1-2H3,(H,18,20)/b17-10+ |
InChI-Schlüssel |
AIOUATVQMSPUKY-LICLKQGHSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC(=CS2)[N+](=O)[O-])Br |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC(=CS2)[N+](=O)[O-])Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC(=CS2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
![1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269664.png)
![butyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269666.png)
![4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B269667.png)